(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Overview
Description
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is a complex organic compound that features a combination of benzodioxole, fluorobenzyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the bromination of 1,3-benzodioxole.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the brominated benzodioxole with the tetrazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the tetrazole ring.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the tetrazole ring can form strong hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound shares a similar benzoate structure but differs in its functional groups and overall reactivity.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but have different substituents, leading to varied biological activities.
Properties
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN4O4/c24-19-10-21-20(32-13-33-21)9-17(19)12-31-23(30)16-5-3-15(4-6-16)22-26-28-29(27-22)11-14-1-7-18(25)8-2-14/h1-10H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOUHDRTFRXJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)C4=NN(N=N4)CC5=CC=C(C=C5)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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